
5-(3-BOC-Aminophenyl)-2-cyanophenol, 95%
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-2-cyanophenol (5-3-BOC-APC) is a synthetic compound with a wide range of uses in scientific research. It is a versatile reagent with a variety of applications in organic synthesis, biochemistry, and pharmacology. 5-3-BOC-APC has been used in a number of studies to investigate the structure and function of proteins, and to explore the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% has been used for a variety of scientific research applications, including the study of protein structure and function. It has been used to modify the surface of proteins and to examine the effects of various compounds on protein structure and function. In addition, 5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of various drugs.
Wirkmechanismus
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% is not fully understood. It is believed to act by binding to the active site of a protein and altering its structure and function. In addition, 5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% is believed to interact with other molecules in the cell, such as DNA and RNA, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been shown to modify the structure and function of proteins, as well as to modulate the activity of other molecules in the cell. In addition, 5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% for lab experiments is its versatility. It can be used to modify the structure and function of proteins, as well as to modulate the activity of other molecules in the cell. In addition, it is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of 5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% is that its mechanism of action is not fully understood, so its effects on proteins and other molecules in the cell can be unpredictable.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% in scientific research. These include the development of new methods for synthesizing the compound, further exploration of its biochemical and physiological effects, and the development of new applications in organic synthesis, biochemistry, and pharmacology. In addition, further research is needed to understand the mechanism of action of 5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% and its potential therapeutic effects.
Synthesemethoden
The synthesis of 5-(3-BOC-Aminophenyl)-2-cyanophenol, 95% is a multi-step process that involves the reaction of 2-cyanophenol and 3-bromoacetophenone in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction is complete after 24 hours, and the product is isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-cyano-3-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-12(9-15)13-7-8-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMVUYQUDUNSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129158 | |
| Record name | Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-cyanophenol | |
CAS RN |
1261984-64-8 | |
| Record name | Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261984-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



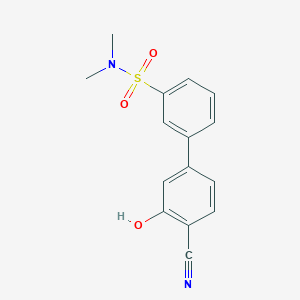
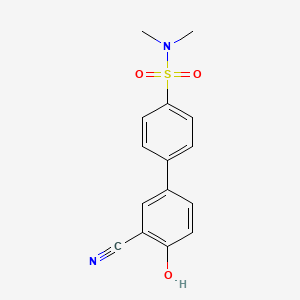

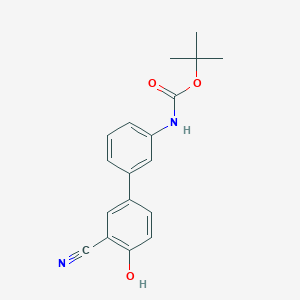
![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
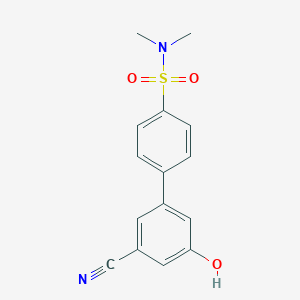
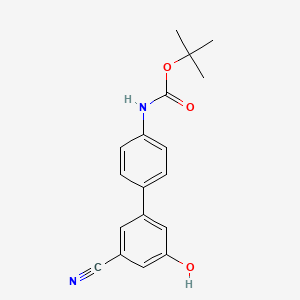
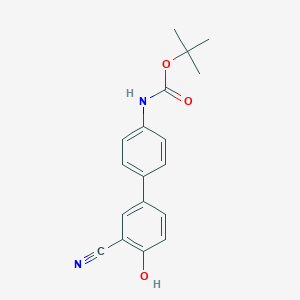
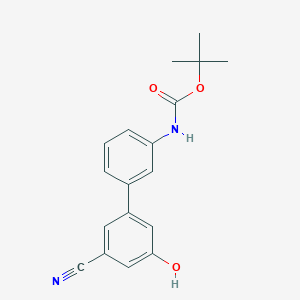

![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
